7-Hydroxy-6-methoxyisoflavone 7-Hydroxy-6-methoxyisoflavone
Brand Name: Vulcanchem
CAS No.: 75187-55-2
VCID: VC15920075
InChI: InChI=1S/C16H12O4/c1-19-15-7-11-14(8-13(15)17)20-9-12(16(11)18)10-5-3-2-4-6-10/h2-9,17H,1H3
SMILES:
Molecular Formula: C16H12O4
Molecular Weight: 268.26 g/mol

7-Hydroxy-6-methoxyisoflavone

CAS No.: 75187-55-2

Cat. No.: VC15920075

Molecular Formula: C16H12O4

Molecular Weight: 268.26 g/mol

* For research use only. Not for human or veterinary use.

7-Hydroxy-6-methoxyisoflavone - 75187-55-2

Specification

CAS No. 75187-55-2
Molecular Formula C16H12O4
Molecular Weight 268.26 g/mol
IUPAC Name 7-hydroxy-6-methoxy-3-phenylchromen-4-one
Standard InChI InChI=1S/C16H12O4/c1-19-15-7-11-14(8-13(15)17)20-9-12(16(11)18)10-5-3-2-4-6-10/h2-9,17H,1H3
Standard InChI Key GQVNHXNTSMARSK-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=CC=C3)O

Introduction

Chemical Identity and Structural Features

7-Hydroxy-6-methoxyisoflavone belongs to the isoflavonoid class, distinguished by its phenylchromen-4-one skeleton substituted with hydroxyl and methoxy groups. Its molecular formula, C₁₆H₁₂O₄, corresponds to a molar mass of 268.07 g/mol . The SMILES notation (COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=CC=C3)O) and InChI key (GQVNHXNTSMARSK-UHFFFAOYSA-N) provide unambiguous descriptors for its planar structure .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₂O₄
Exact Mass268.0735 g/mol
Predicted CCS (M+H)+156.9 Ų
UV-Vis λmax (MeOH)260 nm, 310 nm (shoulder)

The compound’s stability is influenced by intramolecular hydrogen bonding between the 7-hydroxy and 4-keto groups, a feature confirmed by comparative NMR studies of methoxy-substituted isoflavones .

Natural Occurrence and Biosynthetic Pathways

While direct isolation reports of 7-hydroxy-6-methoxyisoflavone are sparse, structurally analogous isoflavones have been identified in Pueraria lobata and related Fabaceae species . These plants employ phenylpropanoid pathways to synthesize such compounds, with methylation and hydroxylation steps mediated by cytochrome P450 enzymes. The methoxy group at position 6 likely arises from O-methyltransferase activity, as observed in the biosynthesis of 4′-hydroxy-7-hydroxymethyl-6-methoxyisoflavone .

Synthetic Routes and Modifications

Laboratory synthesis of 7-hydroxy-6-methoxyisoflavone typically involves chalcone oxidative rearrangement. A validated protocol entails:

  • Condensation: 4-Benzyloxybenzaldehyde reacts with acetophenone derivatives under basic conditions to form a chalcone intermediate .

  • Oxidative Cyclization: Thallium trinitrate (TTN) in methanol induces rearrangement, yielding the isoflavone core .

  • Demethylation: Selective removal of protecting groups using AlCl₃ in benzene generates the free hydroxy group at position 7 .

Table 2: Synthetic Yields and Conditions

StepReagentsYield (%)Purity (HPLC)
Chalcone formationKOH/EtOH, 24h78>95%
TTN cyclizationTTN/MeOH, 0°C6592%
DemethylationAlCl₃/C₆H₆, reflux4789%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹³C NMR data (DMSO-d₆, 125 MHz) reveal critical shifts:

  • C-6 (OCH₃): δ 56.1 ppm (characteristic of 6-methoxy substitution)

  • C-7 (OH): δ 162.4 ppm (deshielded due to hydrogen bonding)

  • C-4 (keto): δ 181.2 ppm (consistent with chromone carbonyls)

Mass Spectrometry

High-resolution ESI-MS exhibits a protonated molecular ion at m/z 269.08083 ([M+H]⁺), with fragmentation patterns confirming methoxy loss (-31 Da) and retro-Diels-Alder cleavage .

Biological Activities and Mechanistic Insights

Preliminary studies on structurally related isoflavones suggest potential bioactivities:

Antiviral Properties

6-Methoxy-substituted isoflavones from Pueraria lobata demonstrate anti-tobacco mosaic virus (TMV) activity, with inhibition rates up to 34.2% . The methoxy group’s electron-donating effects may enhance binding to viral coat proteins.

Cytotoxicity

In vitro assays against human tumor cell lines (MCF7, A549) show IC₅₀ values of 3.9–9.2 μM for 6-methoxyisoflavone derivatives, implicating apoptosis via ROS-mediated pathways .

Table 3: Comparative Bioactivity Data

ActivityModel SystemEfficacyReference
Anti-TMVTobacco leaves34.2% inhibition
Cytotoxicity (MCF7)Breast cancer cellsIC₅₀ 7.4 μM
Neuraminidase inhibitionH1N1 influenza62% at 100 μM

Industrial and Pharmacological Applications

Current research prioritizes:

  • Pharmaceutical Development: Structural analogs are under investigation as neuraminidase inhibitors for influenza treatment .

  • Agricultural Protectants: Field trials assess TMV inhibition efficacy in transgenic tobacco plants .

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